2-Methoxy-1,4-naphthoquinone is a naturally occurring compound belonging to the naphthoquinone class, characterized by a methoxy group attached to the naphthoquinone structure. This compound exhibits a yellowish color and is soluble in organic solvents. Its chemical formula is C₁₁H₈O₂, and it has a molecular weight of 176.18 g/mol. It is derived from various plant sources, notably from Impatiens balsamina, where it has been isolated and studied for its biological properties and potential therapeutic applications.
The mechanism of action of MNQ varies depending on the biological context. Here are some examples:
2-Methoxy-1,4-naphthoquinone exhibits significant biological activities, including antimicrobial, anticancer, and antioxidant properties. In vitro studies have demonstrated its effectiveness against antibiotic-resistant strains of Helicobacter pylori, with minimum inhibitory concentrations ranging from 0.156 to 0.625 μg/mL . Furthermore, it has been shown to induce apoptosis in lung adenocarcinoma cells via oxidative stress mechanisms and activation of the JNK and p38 MAPK signaling pathways . Its antioxidant activity contributes to its protective effects against oxidative damage in various biological systems.
The synthesis of 2-methoxy-1,4-naphthoquinone can be achieved through several methods:
2-Methoxy-1,4-naphthoquinone has several applications across various fields:
Studies on the interactions of 2-methoxy-1,4-naphthoquinone with biological systems have highlighted its role in modulating oxidative stress responses. For instance, it enhances ROS generation that leads to cell death in cancer cells . Additionally, its interaction with Helicobacter pylori suggests mechanisms that could be exploited for therapeutic interventions against gastric infections .
Several compounds share structural similarities with 2-methoxy-1,4-naphthoquinone. Here are some notable examples:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone) | Naphthoquinone | Induces apoptosis and cell cycle arrest |
Lawsone (2-Hydroxy-1,4-naphthoquinone) | Naphthoquinone | Antimicrobial and anticancer properties |
Juglone (5-Hydroxy-1,4-naphthoquinone) | Naphthoquinone | Antimicrobial and anti-inflammatory effects |
Uniqueness of 2-Methoxy-1,4-naphthoquinone: Unlike these similar compounds, 2-methoxy-1,4-naphthoquinone exhibits strong activity against antibiotic-resistant Helicobacter pylori, making it particularly valuable for addressing gastric infections. Additionally, its specific apoptotic effects on lung adenocarcinoma cells highlight its potential as a targeted cancer therapeutic agent.
2-Methoxy-1,4-naphthoquinone is a substituted naphthoquinone derivative with the molecular formula C₁₁H₈O₃ [1] [3] [5]. The compound exhibits a quinone structure based on the naphthalene ring system, where the 1,4-positions contain carbonyl groups forming the characteristic quinone moiety [1] [7]. The methoxy group (-OCH₃) is positioned at the 2-carbon of the naphthoquinone ring, replacing a hydrogen atom at this location [1] [5].
The structural framework consists of a fused bicyclic aromatic system with two ketone functionalities and one ether linkage [3] [7]. The compound is systematically named as 2-methoxynaphthalene-1,4-dione according to International Union of Pure and Applied Chemistry nomenclature [1] [5]. Alternative chemical names include lawsone methyl ether and 2-methoxy-p-naphthoquinone [1] [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₈O₃ | [1] [3] |
Molecular Weight | 188.18 g/mol | [3] [5] |
CAS Registry Number | 2348-82-5 | [1] [2] |
SMILES Notation | COC1=CC(=O)C2=CC=CC=C2C1=O | [4] [23] |
InChI Key | OBGBGHKYJAOXRR-UHFFFAOYSA-N | [1] [5] |
The melting point of 2-methoxy-1,4-naphthoquinone has been consistently reported as 184-187°C in literature sources [2] [4] [7]. This relatively high melting point reflects the compound's crystalline nature and intermolecular interactions within the solid state [8] [12]. The boiling point has been estimated through computational methods as approximately 283.17°C, though this represents a theoretical calculation rather than experimental determination [7] [12].
Thermal Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 184-187°C | Experimental | [2] [4] |
Boiling Point | 283.17°C | Computational estimate | [7] [12] |
2-Methoxy-1,4-naphthoquinone demonstrates limited water solubility, with reported values of 31.23 mg/L at unspecified temperature conditions [7]. The compound exhibits significantly enhanced solubility in organic solvents, particularly dimethyl sulfoxide where concentrations of 50 mg/mL (265.70 millimolar) can be achieved with ultrasonic assistance [7].
The solubility characteristics reflect the compound's lipophilic nature due to the aromatic quinone structure and methoxy substitution [5] [11]. Enhanced dissolution occurs in polar aprotic solvents including dimethyl sulfoxide, acetone, and ethyl acetate [23]. The compound also shows solubility in chloroform and dichloromethane, indicating compatibility with moderately polar organic media [23].
Solvent | Solubility | Conditions | Reference |
---|---|---|---|
Water | 31.23 mg/L | Temperature not stated | [7] |
Dimethyl sulfoxide | 50 mg/mL | Ultrasonic assistance | [7] |
Organic solvents | High | Various conditions | [23] |
The crystalline structure of 2-methoxy-1,4-naphthoquinone has been characterized through X-ray crystallographic analysis, revealing specific lattice parameters and molecular arrangements [15]. The compound forms crystalline solids with defined geometric parameters that influence its physical properties and intermolecular interactions [15].
Crystallographic studies on related naphthoquinone derivatives provide insights into the structural features of this compound class [15]. The presence of the methoxy group at the 2-position influences the crystal packing through potential hydrogen bonding interactions and steric effects [33].
The ultraviolet-visible absorption spectrum of 2-methoxy-1,4-naphthoquinone exhibits characteristic absorption maxima that reflect the electronic transitions within the quinone chromophore [18]. In methanol solution, the compound displays absorption wavelengths at 243, 248, 278, and 338 nanometers [18]. The absorption peak at 248 nanometers has been specifically noted for analytical detection purposes [18].
The extended conjugation system of the naphthoquinone framework, combined with the electron-donating methoxy substituent, influences the electronic absorption properties [16] [18]. These spectral characteristics are valuable for both analytical identification and photochemical studies of the compound [18].
Wavelength (nm) | Solvent | Application | Reference |
---|---|---|---|
243, 248, 278, 338 | Methanol | UV spectroscopy | [18] |
248 | Various | Analytical detection | [18] |
Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that provide structural information about 2-methoxy-1,4-naphthoquinone [18] [19]. The most prominent absorption bands occur at 1682 and 1648 cm⁻¹, corresponding to carbonyl stretching vibrations of the quinone moiety [18]. Additional significant bands appear at 1605 cm⁻¹ for aromatic carbon-carbon stretching and 1244 cm⁻¹ for carbon-oxygen stretching of the methoxy group [18].
The infrared spectrum provides definitive evidence for the presence of quinone carbonyls, aromatic ring systems, and ether functionalities [17] [19]. These spectroscopic signatures are consistent with the proposed molecular structure and serve as diagnostic tools for compound identification [18] [33].
Frequency (cm⁻¹) | Assignment | Intensity | Reference |
---|---|---|---|
1682 | C=O stretching | Strong | [18] |
1648 | C=O stretching | Strong | [18] |
1605 | C=C aromatic | Medium | [18] |
1244 | C-O stretching | Medium | [18] |
Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of hydrogen and carbon-13 spectra [18] [32]. The proton nuclear magnetic resonance spectrum recorded at 600 megahertz in deuterated chloroform reveals characteristic chemical shift patterns for the naphthoquinone ring system and methoxy group [18] [32].
Carbon-13 nuclear magnetic resonance spectroscopy at 150 megahertz provides information about the carbon framework, including the quinone carbonyls, aromatic carbons, and the methoxy carbon [18] [32]. These spectroscopic data confirm the structural assignment and provide quantitative information about the molecular environment of individual atoms [21] [32].
Mass spectrometric analysis of 2-methoxy-1,4-naphthoquinone reveals a molecular ion peak at mass-to-charge ratio 188, consistent with the molecular formula C₁₁H₈O₃ [1] [18]. The fragmentation pattern includes prominent peaks at mass-to-charge ratios 173 [M-CH₃]⁺, 158 [M-OCH₂]⁺, 102, and 89 [18].
Additional mass spectrometric data from electron ionization studies show significant fragment ions at 161.054626 (100% relative intensity), 146.032013 (70.73%), 115.050209 (47.61%), 129.029846 (21.09%), and 143.044266 (19.01%) [1] [13]. These fragmentation patterns provide structural confirmation and are useful for analytical identification purposes [18] [22].
Mass-to-Charge Ratio | Relative Intensity (%) | Assignment | Reference |
---|---|---|---|
188 | Variable | [M]⁺ | [18] |
173 | 18 | [M-CH₃]⁺ | [18] |
161.054626 | 100 | Fragment ion | [1] |
146.032013 | 70.73 | Fragment ion | [1] |
2-Methoxy-1,4-naphthoquinone exhibits characteristic quinone redox behavior, capable of undergoing both one-electron and two-electron reduction processes [25] [29]. The compound can accept electrons to form semiquinone radical intermediates and subsequently hydroquinone species [25]. These redox transformations are fundamental to the biological activity and chemical reactivity of naphthoquinone compounds [25].
The redox cycling capability enables the compound to participate in oxidation-reduction reactions with various biological and chemical reducing agents [25] [29]. Reduction by mitochondrial NAD(P)H quinone oxidoreductase 1 has been specifically documented, yielding NAD⁺ and supporting cellular metabolic processes [29]. The compound serves as a substrate for various flavoprotein enzymes involved in cellular electron transport [25].
The quinone moiety of 2-methoxy-1,4-naphthoquinone confers electrophilic properties to the molecule, enabling reactions with nucleophilic species [30]. The electron-deficient nature of the quinone carbonyls makes the compound susceptible to nucleophilic attack at various ring positions [30]. The presence of the methoxy group influences the electronic distribution and reactivity patterns within the molecule [26] .
Electrophilic behavior is demonstrated through interactions with biological nucleophiles including amino acids, proteins, and other cellular components [30]. The compound can form covalent adducts with sulfur-containing nucleophiles and participate in Michael addition reactions [30].
2-Methoxy-1,4-naphthoquinone undergoes nucleophilic substitution reactions following distinct mechanistic pathways depending on reaction conditions [26] . Thermal reactions with nucleophiles such as methylamine result in replacement of the methoxy group at the 2-position [26]. Photochemical conditions induce alternative substitution patterns, with nucleophilic attack occurring at the 3-position while retaining the methoxy group [26].
The nucleophilic substitution reactions demonstrate high regiospecificity, with thermal and photochemical pathways yielding different constitutional isomers [26] [28]. These reactions provide synthetic routes for preparing structurally modified naphthoquinone derivatives [30]. The substitution patterns are influenced by electronic effects of the methoxy group and the inherent reactivity of the quinone system [26] [30].
Reaction Conditions | Substitution Site | Product Type | Reference |
---|---|---|---|
Thermal | 2-position | Methoxy replacement | [26] |
Photochemical | 3-position | Hydrogen replacement | [26] |
Various nucleophiles | Multiple sites | Diverse derivatives | [30] |
Irritant